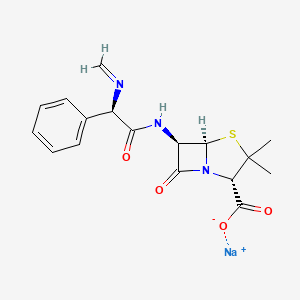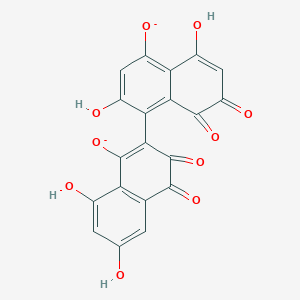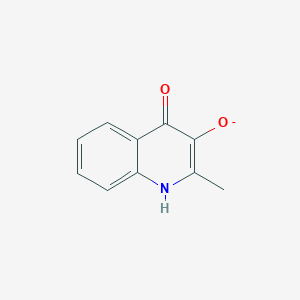
Triprolidine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triprolidine(1+) is an ammonium ion resulting from the protonation of the pyrrolidine nitrogen of tripoloidine. It is the major species at pH 7.3. It has a role as a H1-receptor antagonist. It is a conjugate acid of a triprolidine.
Applications De Recherche Scientifique
Binding Mechanism with Human Serum Albumin
- Triprolidine hydrochloride's binding mechanism with human serum albumin (HSA) has been studied using various techniques like fluorescence spectroscopy and molecular docking. These studies suggest alterations in the conformation of HSA in the presence of triprolidine, which has implications in understanding drug-protein interactions (Yasmeen & Riyazuddeen, 2017).
Transdermal Delivery Systems
- Research on the transdermal delivery of triprolidine using TPX matrix and EVA copolymer demonstrates its potential in enhancing drug delivery through the skin. This includes studies on the skin permeation of triprolidine and its impact on antihistamine effects (Shin & Choi, 2005), (Shin et al., 2002).
Antibacterial Activity and R-Plasmid Elimination
- Triprolidine has been shown to have antibacterial activity, producing mutants that develop cross-resistance to several other antibiotics. Studies on the elimination of R-plasmids in bacteria by triprolidine highlight its potential use in addressing antibiotic resistance (Roy et al., 2000).
Light Protection and Dermatological Applications
- The light-protecting properties of triprolidine have been investigated for their potential in dermatology, particularly in treating light-induced skin conditions and actinic dermatoses (Osmundsen & Brodthagen, 1965), (Loewenthal, 1965).
Synthesis Methods
- Innovative methods for the synthesis of triprolidine have been developed, providing safer and more efficient production processes. This research is significant for the pharmaceutical industry, optimizing the production of this widely used antihistamine (Rao et al., 2009).
Neurological and Psychological Effects
- Studies exploring the effects of triprolidine on the central nervous system reveal insights into its impact on performance, coordination, and visual function, which are relevant for understanding its side effects and potential therapeutic uses (Bye et al., 1977), (Borland & Nicholson, 1984).
Propriétés
Formule moléculaire |
C19H23N2+ |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+ |
Clé InChI |
CBEQULMOCCWAQT-WOJGMQOQSA-O |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1264885.png)
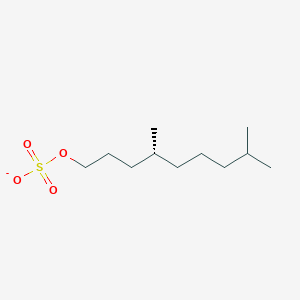
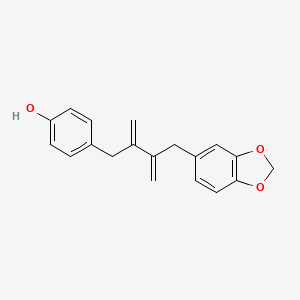
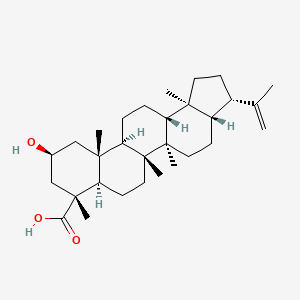


![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)


